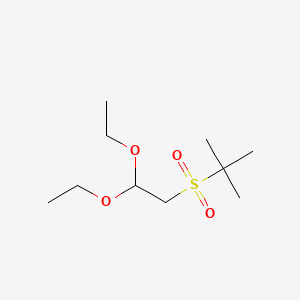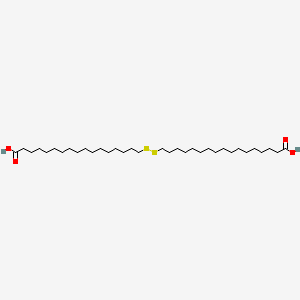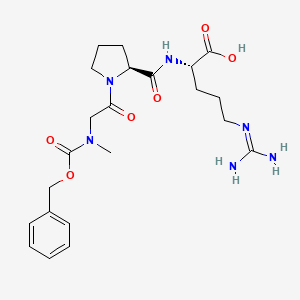
Z-Sar-Pro-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Sar-Pro-Arg-OH: is a synthetic peptide composed of the amino acids sarcosine, proline, and arginine. This compound is often used in biochemical research, particularly in studies involving enzyme-substrate interactions and protease activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Sar-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-Sar-Pro-Arg-OH can undergo hydrolysis in the presence of proteases, breaking down into its constituent amino acids.
Oxidation: The arginine residue can be oxidized to form citrulline.
Substitution: The peptide can participate in substitution reactions where one amino acid is replaced by another.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as trypsin or chymotrypsin in aqueous buffer solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Amino acid derivatives and coupling agents in organic solvents.
Major Products:
Hydrolysis: Sarcosine, proline, and arginine.
Oxidation: Citrulline.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzyme kinetics studies to understand protease activity.
Biology:
- Investigated for its role in cellular processes involving proteolysis.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors for proteases involved in diseases.
Industry:
- Utilized in quality control assays for pharmaceutical products.
Mechanism of Action
Mechanism: Z-Sar-Pro-Arg-OH acts as a substrate for proteases, which cleave the peptide bond between specific amino acids. This cleavage is essential for studying enzyme specificity and activity.
Molecular Targets and Pathways:
Proteases: Enzymes that hydrolyze peptide bonds.
Pathways: Involved in protein degradation and regulation of biological processes.
Comparison with Similar Compounds
Z-Gly-Pro-Arg-OH: Similar structure but with glycine instead of sarcosine.
Z-Ala-Pro-Arg-OH: Contains alanine instead of sarcosine.
Uniqueness:
- The presence of sarcosine in Z-Sar-Pro-Arg-OH provides unique properties, such as increased resistance to enzymatic degradation compared to glycine or alanine-containing peptides.
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25)/t16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDICJGJXJQAQ-IRXDYDNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2(1H)-Pyridinone,6-[(2,2-dimethylpropyl)thio]-(9CI)](/img/new.no-structure.jpg)
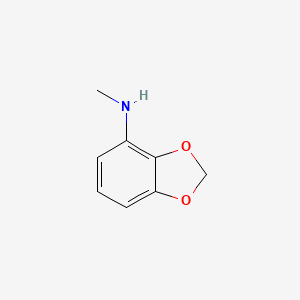
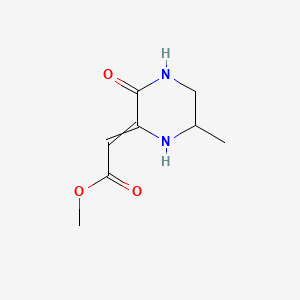
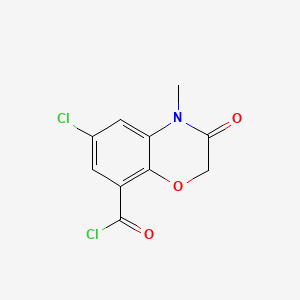
![4-[4-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]phenylazo]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B570815.png)
![4H-pyrido[2,3-e][1,2,4]triazepine](/img/structure/B570817.png)
